molecular formula C19H29N3O3 B11803564 tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11803564
M. Wt: 347.5 g/mol
InChI Key: DDXVHVYUFDUYLC-UHFFFAOYSA-N
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Description

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a structurally complex carbamate derivative featuring a pyridine core substituted at the 5-position with a 1-formylpyrrolidin-2-yl group. The carbamate moiety consists of tert-butyl and sec-butyl groups, which confer steric bulk and influence solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3

InChI Key

DDXVHVYUFDUYLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically constructed via cyclocondensation reactions . For example:

  • Starting material : β-enaminones and NH-3-aminopyrazoles undergo microwave-assisted cyclocondensation to form pyrazolo[1,5-a]pyrimidines.

  • Modification : The pyrimidine intermediate is formylated using a Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group.

Example protocol :

  • React β-enaminone (1.0 equiv) with 3-aminopyrazole (1.2 equiv) in acetonitrile under microwave irradiation (150°C, 30 min).

  • Treat the product with DMF/POCl₃ (1:2 ratio) at 0°C, then warm to room temperature.

  • Isolate the formylated product via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–85%.

Coupling with Pyridine

The formylpyrrolidine moiety is introduced to the pyridine core via Buchwald-Hartwig amination or Ullmann coupling :

  • Catalyst system : Pd(OAc)₂/Xantphos, Cs₂CO₃ base, toluene solvent.

  • Conditions : 110°C, 24 hours under nitrogen.

Key data :

ParameterValue
Catalyst loading5 mol% Pd(OAc)₂
LigandXantphos (10 mol%)
SolventToluene
Temperature110°C
Yield72–78%

Carbamate Formation

The final step involves coupling the pyridine-pyrrolidine intermediate with sec-butyl chloroformate and tert-butanol under Schotten-Baumann conditions:

Procedure :

  • Dissolve 5-(1-formylpyrrolidin-2-yl)pyridin-2-amine (1.0 equiv) in anhydrous THF.

  • Add sec-butyl chloroformate (1.5 equiv) dropwise at 0°C.

  • Introduce tert-butanol (2.0 equiv) and triethylamine (3.0 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via recrystallization (hexane/ethyl acetate).

Optimization notes :

  • Excess tert-butanol improves carbamate yield by shifting equilibrium.

  • Anhydrous conditions prevent hydrolysis of the chloroformate.

Yield : 82–89%.

Alternative Routes and Comparative Analysis

One-Pot Microwave-Assisted Synthesis

A streamlined approach combines pyrrolidine formylation and pyridine coupling in a single reactor:

  • Perform cyclocondensation and formylation sequentially under microwave irradiation.

  • Directly couple the product with sec-butyl/tert-butyl carbamate precursors.

Advantages :

  • Reduced purification steps.

  • Total yield improved to 74%.

Limitations :

  • Requires precise temperature control to avoid side reactions.

Enzymatic Carbamate Formation

Recent studies explore lipase-catalyzed carbamate synthesis as a greener alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : tert-Butanol (acts as both reactant and solvent).

  • Conditions : 40°C, 48 hours.

Yield : 65%.

Critical Reaction Parameters

Temperature and Solvent Effects

StepOptimal Temp.SolventImpact on Yield
Cyclocondensation150°CAcetonitrileΔ+15% vs. DMF
Formylation0°C → RTDCMMinimal side products
Carbamate coupling25°CTHFMaximizes solubility

Catalytic Systems

  • Palladium-based catalysts : Essential for C–N coupling; Xantphos ligand suppresses β-hydride elimination.

  • Enzymatic methods : Avoid heavy metals but require longer reaction times.

Characterization and Quality Control

Key analytical data for the final product:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, t-Bu), 4.80 (t, J=5.8 Hz, pyrrolidine-H), 7.31–7.20 (m, pyridine-H).

  • MS (ESI+) : m/z 347.5 [M+H]⁺.

  • HPLC purity : >98% (C18 column, CH₃CN/H₂O gradient).

Industrial-Scale Considerations

  • Continuous flow reactors : Reduce reaction time for cyclocondensation by 40%.

  • Cost drivers : sec-Butyl chloroformate accounts for 60% of raw material costs.

  • Purification : Simulated moving bed (SMB) chromatography increases throughput by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit significant biological activity. Preliminary studies suggest that tert-butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate may interact with various biological targets, making it a candidate for drug development. Some potential pharmacological applications include:

  • Antidepressant Activity : The structural features may influence neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens, suggesting potential for antibiotic development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications through chemical reactions such as:

  • Nucleophilic Substitution : The carbamate group can be modified to introduce different substituents, enhancing the compound's biological activity.
  • Cross-Coupling Reactions : The pyridine ring can participate in cross-coupling reactions to form more complex molecular architectures.

Coordination Chemistry

The structural characteristics of this compound allow it to act as a ligand in coordination chemistry. This property could facilitate the development of metal complexes with potential applications in catalysis or as therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity .

Comparison with Similar Compounds

Structural Analogues in the Pyridine Carbamate Family

Several pyridine-based carbamates share structural similarities with the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate C₁₇H₂₆ClN₃O₃ ~355.86 Chloro, pivalamido groups Potential intermediates in drug synthesis
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₃H₂₀N₂O₄ ~268.31 Methoxy groups Enhanced solubility due to polar groups
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Fluoro, hydroxy, methyl groups Documented acute toxicity (oral LD₅₀ >2000 mg/kg)

Key Observations :

  • Substituent Effects: The target compound’s 1-formylpyrrolidin-2-yl group introduces hydrogen-bonding capacity, distinguishing it from chloro or methoxy substituents in analogues. This may enhance binding to biological targets compared to non-polar groups like pivalamido .
  • However, these groups may improve lipid solubility, aiding membrane permeability .

Research Findings and Implications

  • Crystallography : If the target compound’s structure was resolved via X-ray crystallography, SHELX software (widely used for small-molecule refinement) may have been employed .
  • Stability : The tert-butyl group enhances hydrolytic stability under basic conditions, a trait shared with other tert-butyl carbamates .

Biological Activity

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound with a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a tert-butyl group. Its molecular formula is C21H35N3O2C_{21}H_{35}N_{3}O_{2}, and it has a molecular weight of approximately 361.5 g/mol. The compound is gaining attention in medicinal chemistry due to its potential biological activities and applications.

Structural Features

The unique structural characteristics of this compound include:

  • Pyridine Ring : Known for its role in various biological interactions.
  • Pyrrolidine Moiety : Often associated with neuroactive compounds.
  • Carbamate Linkage : Imparts stability and can participate in various chemical reactions.

These features suggest that the compound may interact with biological targets, influencing pharmacological effects.

Biological Activity

Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit diverse biological activities, including:

  • Antioxidant Properties : Potential to inhibit oxidative stress.
  • Neuroprotective Effects : May influence neurotransmitter systems.
  • Antimicrobial Activity : Structural similarities to known antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits oxidative stress in cellular models
NeuroprotectiveModulates neurotransmitter release
AntimicrobialExhibits activity against various pathogens

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps, including:

  • Formation of the Pyridine Ring : Through cyclization reactions.
  • Introduction of the Formylpyrrolidine Moiety : Via formylation reactions.
  • Formation of the Carbamate Group : By reacting with tert-butyl isocyanate.

These synthetic routes are crucial for optimizing the yield and purity of the final product.

Case Studies

Recent studies have explored the biological activity of similar compounds, providing insights into structure–activity relationships (SAR). For instance:

  • A study on related pyrrolidine derivatives demonstrated significant inhibition of specific protein-protein interactions (PPIs), suggesting potential therapeutic applications in cancer treatment .

Table 2: Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate1352490-34-6Contains piperidine instead of pyrrolidine
tert-Butyl (5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate1352536-21-0Variation with propyl substituent

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl carbamate derivatives with pyridine and pyrrolidine moieties?

Methodological Answer : A palladium-catalyzed coupling strategy is commonly employed. For example, tert-butyl carbamate intermediates are synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃/BINAP catalysts in toluene at 100°C, followed by Boc protection/deprotection steps . Key parameters:

ReagentCatalyst SystemSolventTemperatureYield
Chloropyrimidine derivativePd₂(dba)₃, BINAPToluene100°C~30-40%
Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

Methodological Answer : Based on GHS classifications for analogous compounds:

HazardCategoryPrecautionary Measures
Acute toxicity (oral)Cat 4 (H302)Use fume hood; avoid ingestion
Skin irritationCat 2 (H315)Wear nitrile gloves and lab coat
Respiratory irritationCat 3 (H335)Use respiratory protection in poorly ventilated areas

Q. How can intermediates be purified after multi-step syntheses?

Methodological Answer :

  • Liquid-liquid extraction : Separate organic layers (e.g., EtOAc) from aqueous phases post-quench .
  • Column chromatography : Use silica gel with gradients (e.g., 10–50% EtOAc/hexane) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline products .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed coupling steps?

Methodological Answer :

  • Catalyst screening : Test Pd(OAc)₂, XPhos, or DavePhos for improved turnover .
  • Stoichiometry : Increase amine reagent equivalents (1.2–1.5x) to drive coupling completion .
  • Temperature control : Monitor exothermic reactions to prevent decomposition (e.g., maintain 100°C ± 2°C) .
  • Inert atmosphere : Use Schlenk lines for oxygen-sensitive intermediates .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer :

  • Cross-validation : Compare ¹H/¹³C NMR with high-resolution MS (HRMS) for molecular ion confirmation .
  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) to resolve stereochemical ambiguities . Example workflow:
    • Grow single crystals via vapor diffusion (e.g., CHCl₃/hexane).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine structures using SHELXL with Olex² GUI .

Q. What strategies mitigate side reactions during Boc deprotection?

Methodological Answer :

  • Acid selection : Use HCl/MeOH (4 M) instead of TFA to minimize ester hydrolysis .
  • Temperature modulation : Conduct deprotection at 0°C for acid-sensitive intermediates .
  • Quenching : Neutralize excess acid with NaHCO₃ before extraction to prevent carbamate degradation .

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